8-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-ethoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6/c1-3-32-21-6-4-5-17-15-19(25(30)34-23(17)21)24(29)26-13-14-33-22-12-11-20(27-28-22)16-7-9-18(31-2)10-8-16/h4-12,15H,3,13-14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQMPHIMCYVAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. Its complex structure, which includes a chromene core and a pyridazine moiety, suggests various avenues for therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H19N3O4 |
| Molecular Weight | 365.38 g/mol |
| CAS Number | 946321-53-5 |
The presence of the ethoxy and methoxy groups may influence the compound's solubility and reactivity, potentially enhancing its biological activity.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with receptor sites could lead to altered signaling pathways, impacting cell proliferation and apoptosis.
Anticancer Properties
Research has indicated that compounds with chromene structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on similar chromene derivatives have shown promising results in inhibiting cancer cell growth through apoptosis induction and cell cycle arrest.
Case Study: Chromene Derivatives
A study evaluated several chromene derivatives for their antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The results demonstrated that certain derivatives led to a reduction in cell viability, suggesting potential for further development as anticancer agents .
Anti-inflammatory Effects
Compounds featuring chromene structures have also been noted for their anti-inflammatory properties. This activity is often attributed to their ability to inhibit nitric oxide production and modulate the expression of inflammatory mediators.
Research Findings
In vitro studies have shown that certain chromene derivatives significantly reduce nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, indicating their potential as anti-inflammatory agents .
Summary of Research Findings
The following table summarizes key findings from various studies related to compounds structurally similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Barilli et al. (2014) | Antiproliferative effects | Induced significant cytotoxicity in HeLa cells via apoptosis pathways. |
| Chang et al. (2016) | Metal complexes of quinoline derivatives | High cytotoxicity against multiple cancer cell lines; induced caspase-dependent apoptosis. |
| Rigolino et al. (2017) | Cu(II) complexes | Displayed cytostatic activity with IC50 values < 1 μM against various cancer cells. |
Scientific Research Applications
Overview
8-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide, with the CAS number 946321-53-5, is a synthetic organic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure combines a chromene core with a pyridazine moiety, which may confer distinct biological activities.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that compounds similar to this may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Effects : Some research indicates that this compound could possess antimicrobial properties against specific bacterial strains, warranting further exploration into its efficacy as an antibiotic.
Biological Studies
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions beneficial in treating metabolic disorders.
- Receptor Binding Studies : Investigations into how this compound interacts with various receptors could unveil its potential as a modulator of signaling pathways relevant to disease states.
Case Studies and Research Findings
Several studies have explored the biological activity of chromene derivatives and their analogs:
- In Vitro Studies : Research on similar compounds has demonstrated promising results regarding cytotoxic effects on cancer cell lines, highlighting the need for detailed mechanistic studies to understand the underlying pathways involved.
- In Vivo Models : Animal studies are essential to assess pharmacokinetics and therapeutic efficacy, providing insights into the compound's potential as a therapeutic agent.
- Structure-Activity Relationship (SAR) : Understanding how variations in the chemical structure influence biological activity can guide future drug design efforts to optimize potency and selectivity.
Comparison with Similar Compounds
Key Observations:
Chromene Core Modifications: The target compound’s 8-ethoxy group contrasts with 952504-11-9’s 7-methoxy substitution, which may alter electronic distribution and target affinity .
Substituent Effects on Physicochemical Properties
- Ethoxy vs.
- Chlorophenyl vs. Methoxyphenyl : Chlorine substituents () increase molecular weight and hydrophobicity, whereas methoxy groups improve solubility and reduce toxicity .
- Pyridazine vs. Oxazolidinone: Pyridazine’s nitrogen-rich structure may favor interactions with ATP-binding pockets in kinases, while oxazolidinones are associated with antibacterial activity .
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including coupling of chromene-3-carboxamide derivatives with pyridazine intermediates. Key steps include:
- Reaction Optimization : Use absolute ethanol as a solvent with catalytic piperidine for condensation reactions (e.g., reflux at 80–90°C for 3–6 hours) .
- Purification : Precipitation via ice-water quenching followed by recrystallization from ethanol yields high-purity products .
- Functional Group Protection : Protect methoxy and ethoxy groups during reactive steps to avoid undesired substitutions .
Basic: Which spectroscopic methods confirm the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify proton environments and carbon frameworks, focusing on aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–180 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion) with <2 ppm error .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm) and ether (C-O, ~1250 cm) stretches .
Advanced: How to address discrepancies in biological activity data?
Methodological Answer:
- Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions .
- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to rule out non-specific effects at high doses .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro vs. in vivo results .
Advanced: What structural modifications enhance target specificity and reduce toxicity?
Methodological Answer:
- Pyridazine Ring Substitutions : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 4-methoxyphenyl position to improve binding affinity to kinase targets .
- Ethoxy Linker Optimization : Replace the ethylene glycol linker with PEG analogs to enhance solubility and reduce off-target interactions .
- Toxicity Screening : Use zebrafish embryo models to assess acute toxicity early in development .
Basic: What safety precautions are required for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for powder handling .
- Emergency Protocols : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
- Waste Disposal : Collect organic waste in sealed containers for incineration to avoid environmental contamination .
Advanced: How do solvent and temperature impact derivative synthesis?
Methodological Answer:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require higher temperatures (100–120°C) for coupling reactions .
- Temperature-Sensitive Steps : Maintain ≤60°C during amide bond formation to prevent racemization .
- Yield-Purity Trade-off : Lower temperatures (e.g., 0–4°C) favor crystalline product formation but may reduce reaction rates .
Advanced: How to resolve conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Cell Line Authentication : Use STR profiling to confirm genetic stability of tested lines .
- Microenvironment Mimicry : Test under hypoxic conditions (5% O) to better replicate in vivo tumor environments .
- Mechanistic Studies : Combine RNA sequencing and proteomics to identify off-target pathways in resistant cell lines .
Basic: What chromatographic methods ensure purity?
Methodological Answer:
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (5–95% over 20 min) and UV detection at 254 nm .
- TLC Validation : Monitor reactions using silica plates with ethyl acetate/hexane (3:7) and iodine staining .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
